Sulphur Red 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Red 6, also known as C.I. 53720, is a red dye commonly used in the textile industry. It is characterized by its red crystalline powder form and is soluble in water and alcohol. The compound is known for its vibrant red color and is widely used for dyeing textiles, plastics, leather, and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulphur Red 6 is typically synthesized through the reaction of 2,4-diaminotoluene and 4-aminophenol under alkaline conditions. The intermediate product, 8-amino-7-methyl-2-phenazinol, is then reacted with sodium polysulfide solution at elevated temperatures (115-117°C) to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of high-pressure reaction kettles and catalytic hydrogenationThe reaction is carried out under nitrogen and hydrogen atmospheres to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sulphur Red 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different sulfur-containing compounds.
Reduction: Under reducing conditions, this compound can be converted to its leuco form, which is soluble in water.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium sulfide, sodium dithionite.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfur dioxide, sulfur trioxide.
Reduction: Leuco this compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Sulphur Red 6 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Mechanism of Action
The mechanism of action of Sulphur Red 6 involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The dye binds to specific sites on molecules, altering their optical properties and making them visible under certain conditions. This interaction is crucial for its use in staining and dyeing applications .
Comparison with Similar Compounds
Similar Compounds
Sulphur Black 1: Another sulfur dye used for dyeing textiles, known for its black color.
Sulphur Blue 15: A blue sulfur dye used in the textile industry.
Sulphur Yellow 2: A yellow sulfur dye used for dyeing fabrics.
Uniqueness of Sulphur Red 6
This compound stands out due to its vibrant red color and its ability to form stable complexes with various substrates. Its unique chemical structure allows it to be used in a wide range of applications, from textile dyeing to scientific research .
Properties
CAS No. |
1327-85-1 |
---|---|
Molecular Formula |
C72H140BaCdO8 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.